molecular formula C22H15Cl3N2O3 B5080949 3,5-dichloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

3,5-dichloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

Cat. No.: B5080949
M. Wt: 461.7 g/mol
InChI Key: LQRCAZRFSAUZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzoxazole ring, which is a fused ring structure containing a benzene ring and an oxazole ring. Attached to this ring is a 2-methylphenyl group and a 4-methoxybenzamide group. The compound also contains several chlorine atoms, indicating that it is a chlorinated compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature .

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel compound and there is no available literature discussing its biological or chemical activity .

Future Directions

The future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. Additionally, studies could be conducted to determine its potential biological activity and applications .

Properties

IUPAC Name

3,5-dichloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O3/c1-11-3-4-12(22-27-18-10-14(23)5-6-19(18)30-22)9-17(11)26-21(28)13-7-15(24)20(29-2)16(25)8-13/h3-10H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRCAZRFSAUZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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